molecular formula C11H8ClNO4S B2562060 Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate CAS No. 2230804-21-2

Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate

Cat. No.: B2562060
CAS No.: 2230804-21-2
M. Wt: 285.7
InChI Key: WCRYDNCMDDROJE-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate is a chemical compound with the molecular formula C11H8ClNO4S It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate typically involves the chlorosulfonation of quinoline derivatives. One common method includes the reaction of quinoline-6-carboxylic acid with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of a suitable solvent to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors and continuous flow processes to optimize efficiency and safety. The use of automated systems for temperature and pressure control is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonyl chloride derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, and thiols under basic or acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Sulfone Derivatives: Formed from oxidation reactions.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: Utilized in the development of advanced materials such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate involves its ability to act as an electrophile due to the presence of the chlorosulfonyl group. This allows it to react with nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-sulfonylquinoline-6-carboxylate
  • Methyl 5-(methylsulfonyl)quinoline-6-carboxylate
  • Methyl 5-(fluorosulfonyl)quinoline-6-carboxylate

Uniqueness

Methyl 5-(chlorosulfonyl)quinoline-6-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 5-chlorosulfonylquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4S/c1-17-11(14)8-4-5-9-7(3-2-6-13-9)10(8)18(12,15)16/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRYDNCMDDROJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)N=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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